molecular formula C18H19NO3S2 B043176 rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate CAS No. 136310-66-2

rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate

Katalognummer: B043176
CAS-Nummer: 136310-66-2
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: WUOOUIFCFAXEKJ-PBWFPOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tiotropium EP Impurity D, also known by its chemical name (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a reference standard used in pharmaceutical research. It is an impurity associated with Tiotropium, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .

Wissenschaftliche Forschungsanwendungen

Tiotropium EP Impurity D has several scientific research applications, including:

    Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for Tiotropium and its impurities.

    Quality Control: The compound is used in quality control processes to ensure the purity and consistency of Tiotropium formulations.

    Method Validation: It is employed in method validation studies to establish the accuracy and precision of analytical techniques.

    Stability Studies: The compound is used in stability studies to assess the stability of Tiotropium under various conditions .

Wirkmechanismus

Target of Action

Tiotropium EP Impurity D primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscle tissue in the lungs, which directly affects a person’s ability to breathe .

Mode of Action

Upon binding to the M3 muscarinic receptors, Tiotropium EP Impurity D induces smooth muscle relaxation and bronchodilation . This means it helps to widen the airways and make breathing easier. It is more specific for the subset of muscarinic receptors commonly found in the lungs than other similar compounds .

Biochemical Pathways

It is known that the compound’s action on the m3 muscarinic receptors leads to a decrease in parasympathetic nervous system activity, which in turn reduces bronchoconstriction and mucus secretion .

Pharmacokinetics

After inhalation, Tiotropium EP Impurity D reaches maximal plasma concentrations within five minutes . The improvements in forced expiratory volume (fev1) are maintained over 24 hours . This suggests that the compound has a long duration of action, allowing for once-daily administration .

Result of Action

The action of Tiotropium EP Impurity D results in significant improvements in lung function, health-related quality of life, and exercise endurance . It also reduces dyspnea, lung hyperinflation, exacerbations, and the use of rescue medication compared with placebo or active comparators .

Action Environment

The efficacy and stability of Tiotropium EP Impurity D can be influenced by various environmental factors. For instance, the soft mist inhaler (SMI) used to deliver the compound was designed to overcome or minimize some of the issues associated with other inhaler types, such as the need for strong inspiratory airflow . This suggests that the method of delivery can significantly impact the compound’s action.

Safety and Hazards

Tiotropium is generally well tolerated with dry mouth being the main adverse effect . Other adverse effects include constipation, tachycardia, blurred vision, urinary retention, and increased intraocular pressure . The safety data sheet according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 indicates that Tiotropium is harmful if inhaled and causes damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

The positive efficacy findings triggered the evaluation of tiotropium in fixed-dose combination with olodaterol (a long-acting β2-agonist) . This suggests a potential future direction for the use of Tiotropium EP Impurity D in combination therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tiotropium EP Impurity D involves multiple steps, including the formation of the bicyclic structure and the attachment of the dithiophen-2-ylacetate group. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically provided by suppliers like SynZeal and Clearsynth .

Industrial Production Methods

Industrial production of Tiotropium EP Impurity D follows stringent regulatory guidelines to ensure the purity and quality of the compound. The production process involves the use of high-quality reagents and controlled reaction conditions to achieve the desired impurity profile .

Analyse Chemischer Reaktionen

Types of Reactions

Tiotropium EP Impurity D can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tiotropium EP Impurity A: (CAS No. 4746-63-8)

    Tiotropium EP Impurity B: (CAS No. 136310-64-0)

    Tiotropium EP Impurity C: (CAS No. 136310-95-7)

    Tiotropium EP Impurity E: (CAS No. 26447-85-8)

    Tiotropium EP Impurity F: (CAS No.

Uniqueness

Tiotropium EP Impurity D is unique due to its specific chemical structure, which includes the dithiophen-2-ylacetate group. This structural feature distinguishes it from other impurities and contributes to its specific properties and behavior in analytical applications .

Eigenschaften

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOOUIFCFAXEKJ-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120860
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136310-66-2
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.